2-(3-(Difluoromethyl)phenyl)acetic acid

Catalog No.
S907344
CAS No.
1000547-15-8
M.F
C9H8F2O2
M. Wt
186.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-(Difluoromethyl)phenyl)acetic acid

CAS Number

1000547-15-8

Product Name

2-(3-(Difluoromethyl)phenyl)acetic acid

IUPAC Name

2-[3-(difluoromethyl)phenyl]acetic acid

Molecular Formula

C9H8F2O2

Molecular Weight

186.15 g/mol

InChI

InChI=1S/C9H8F2O2/c10-9(11)7-3-1-2-6(4-7)5-8(12)13/h1-4,9H,5H2,(H,12,13)

InChI Key

KDYGLVQGRMDQBI-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)C(F)F)CC(=O)O

Canonical SMILES

C1=CC(=CC(=C1)C(F)F)CC(=O)O

The exact mass of the compound 2-(3-(Difluoromethyl)phenyl)acetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-(3-(Difluoromethyl)phenyl)acetic acid is a halogenated aromatic carboxylic acid used as a critical intermediate in the synthesis of specialized agricultural chemicals. Its primary value is as a key structural precursor for a specific subclass of modern succinate dehydrogenase inhibitor (SDHI) fungicides. [1] The strategic placement of the difluoromethyl group at the meta-position is fundamental to the bioactivity of the final active ingredients, distinguishing it from other phenylacetic acid derivatives for these high-value applications.

Replacing the 3-(difluoromethyl)phenyl moiety with seemingly similar analogs, such as the non-fluorinated (3-methylphenyl) or more heavily fluorinated (3-trifluoromethylphenyl) versions, is not viable for its primary applications. The specific electronic properties, metabolic stability, and steric profile conferred by the meta-CHF2 group are precisely tuned for optimal binding to the ubiquinone binding site of the succinate dehydrogenase (SDH) enzyme in target pathogens. [1] Altering the fluorination pattern or the substituent's position results in a different final molecule with a significantly altered, and typically diminished, efficacy and safety profile, making this specific isomer a non-interchangeable precursor in performance-critical synthesis.

Essential Precursor for Isoflucypram-Class SDHI Fungicides

This compound is a documented key intermediate for synthesizing N‑cyclopropyl-N‑benzyl-carboxamide fungicides, including the commercial active ingredient Isoflucypram. [1] The 3-(difluoromethyl)-1-methyl-pyrazole-4-carbonyl moiety, derived from precursors like 2-(3-(difluoromethyl)phenyl)acetic acid, is a defining structural feature of this modern class of SDHI fungicides, essential for their biological activity. [2] Using a different precursor, such as a trifluoromethyl or non-fluorinated analog, would not yield the target active ingredient.

Evidence DimensionSuitability as a Synthesis Precursor
Target Compound DataEnables synthesis of Isoflucypram and related N‑cyclopropyl-N‑benzyl-carboxamide fungicides.
Comparator Or BaselineUse of (3-methylphenyl)acetic acid or (3-trifluoromethyl)phenyl)acetic acid as precursors.
Quantified DifferenceProduces the required, biologically active final compound vs. produces an entirely different molecule with incorrect bioactivity.
ConditionsMulti-step synthesis of SDHI fungicides for crop protection.

For manufacturers of specific, high-performance fungicides, this exact intermediate is required by the established synthesis route to produce the correct final product.

Modulated Lipophilicity Profile Compared to Methyl and Trifluoromethyl Analogs

The difluoromethyl group provides a subtle and context-dependent modification of lipophilicity, unlike the more pronounced effects of methyl or trifluoromethyl groups. The measured change in logP between a difluoromethyl compound and its methyl analog (ΔlogP = logP(XCF2H) - logP(XCH3)) ranges from -0.1 to +0.4. [1] This contrasts with the much larger and more consistent increase in lipophilicity observed when replacing a methyl with a trifluoromethyl group (ΔlogP ≈ +1.0). [2] This allows for fine-tuning of a molecule's solubility and permeability properties.

Evidence DimensionChange in Lipophilicity vs. Methyl Analog (ΔlogP)
Target Compound Data-0.1 to +0.4
Comparator Or BaselineTrifluoromethyl (-CF3) analog: ΔlogP is typically around +1.0.
Quantified DifferenceProvides a smaller, more nuanced lipophilicity adjustment rather than the large step-change imparted by a -CF3 group.
ConditionsExperimental determination of logP values in a water-octanol system across various aromatic scaffolds.

This compound is the right choice when a development program requires a modest increase in lipophilicity to optimize bioavailability without the large jump caused by a -CF3 group, which could negatively impact solubility or metabolic profile.

Enhanced Metabolic Stability While Retaining Hydrogen Bonding Capability

The difluoromethyl (-CHF2) group serves as a valuable bioisostere for a methyl group (-CH3) by increasing stability against oxidative metabolism. [1] Unlike the trifluoromethyl (-CF3) group, which is also metabolically stable, the -CHF2 group retains an acidic proton. This allows it to function as a weak hydrogen bond donor, a capability that is completely absent in the -CF3 analog. [2] In some systems, difluoromethylated compounds have shown slightly greater metabolic stability than their trifluoromethyl counterparts. [3]

Evidence DimensionBioisosteric Properties
Target Compound DataResistant to oxidative metabolism AND capable of acting as a weak hydrogen bond donor.
Comparator Or BaselineTrifluoromethyl (-CF3) analog: Resistant to metabolism but incapable of hydrogen bond donation. Methyl (-CH3) analog: Susceptible to oxidative metabolism.
Quantified DifferenceOffers a unique combination of metabolic stability and hydrogen bonding potential not available from either the -CH3 or -CF3 analogs.
ConditionsIn vitro and in vivo metabolic studies of xenobiotics.

This intermediate is specified when the final active molecule requires both enhanced metabolic half-life and the ability to form specific hydrogen bond interactions at its biological target.

Industrial Synthesis of N-cyclopropyl-N-benzyl-carboxamide Fungicides

As a direct, validated precursor in the multi-step synthesis of high-performance SDHI fungicides like Isoflucypram, where the 3-difluoromethylphenyl moiety is essential for the final product's efficacy. [1]

Development of Agrochemicals Requiring Modest Lipophilicity Adjustments

For use in lead optimization campaigns where a slight, controlled increase in lipophilicity is needed to improve membrane permeability without the drastic changes associated with a trifluoromethyl group that might compromise solubility. [2]

Design of Metabolically Stable Pharmaceutical Candidates with H-Bonding Moieties

As a building block for drug candidates where blocking oxidative metabolism on the phenyl ring is critical, but where the final molecule must also retain a hydrogen bond donating capability to interact with its target protein. [3]

XLogP3

2.2

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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